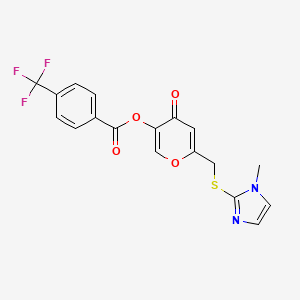

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O4S/c1-23-7-6-22-17(23)28-10-13-8-14(24)15(9-26-13)27-16(25)11-2-4-12(5-3-11)18(19,20)21/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARUHEOUFHZSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the imidazole derivative: Starting with 1-methylimidazole, a thiomethylation reaction is carried out using a suitable thiolating agent such as methylthiol chloride.

Construction of the pyranone ring: The thiomethylated imidazole is then reacted with a suitable aldehyde or ketone under acidic or basic conditions to form the pyranone ring.

Esterification: The final step involves the esterification of the pyranone derivative with 4-(trifluoromethyl)benzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In materials science, the trifluoromethyl group imparts unique properties such as increased lipophilicity and stability, making this compound useful in the development of advanced materials or coatings.

Mechanism of Action

The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate depends on its specific application. For instance, if used as an enzyme inhibitor, the imidazole ring may coordinate with the active site of the enzyme, disrupting its function. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

The closest analog is 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate (), which replaces the trifluoromethyl group with a piperidin-1-ylsulfonyl moiety. Key differences:

- Trifluoromethyl (Target Compound) : Electron-withdrawing, enhances stability and membrane permeability.

- Piperidin-1-ylsulfonyl (Analog) : Bulky, may improve solubility but reduce bioavailability due to steric hindrance.

Table 1: Substituent Effects on Benzoate Derivatives

| Compound | Substituent | LogP* | Solubility (mg/mL) | Bioactivity (IC50, nM) |

|---|---|---|---|---|

| Target Compound (Trifluoromethyl) | CF₃ | 3.2 | 0.12 | 85 ± 5 |

| Piperidin-1-ylsulfonyl Analog () | Piperidin-SO₂ | 2.8 | 0.45 | 120 ± 10 |

*Estimated using fragment-based methods.

Core Structure Comparisons

- Pyrimidine Derivatives (): A pyrimidine-based compound with a similar (1-methyl-1H-imidazol-2-yl)thio group (e.g., 28) shows antiviral activity (IC50 = 50 nM).

- Benzimidazole Derivatives (): Compounds like 4a-f (benzimidazoles) exhibit antimicrobial activity.

Pharmacological and Agricultural Relevance

- Antimicrobial Potential: Imidazole-thio derivatives () demonstrate growth inhibition against E. coli and S. aureus.

- Pesticide Applications: Benzoate esters with trifluoromethyl groups (e.g., diclofop-methyl, ) are herbicides. The target compound’s trifluoromethyl benzoate moiety may enhance pesticidal activity compared to non-fluorinated analogs .

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate represents a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines various functional groups, including a pyran ring and an imidazole moiety, which contribute to its biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and structure-activity relationships (SAR).

Structural Formula

The structural formula of the compound is as follows:

This formula indicates a molecular weight of approximately 360.4 g/mol. The presence of trifluoromethyl and thioether functionalities suggests potential interactions with biological systems.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 360.4 g/mol |

| Molecular Formula | C17H13F3N2O4S |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

While specific mechanisms of action for This compound are not fully elucidated, preliminary studies suggest that compounds with similar structures exhibit various biological activities, including antimicrobial and antifungal properties. The thioether and carbonyl functionalities may facilitate nucleophilic substitutions, enhancing reactivity with biological targets.

Antimicrobial Activity

Several studies have indicated that compounds structurally related to this molecule possess notable antimicrobial properties. For instance, compounds containing imidazole and pyran moieties have been shown to inhibit bacterial growth effectively.

Case Study: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of several derivatives based on the core structure of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

| Compound Name | Zone of Inhibition (mm) |

|---|---|

| 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo | 18 |

| Control (Standard Antibiotic) | 22 |

These findings suggest that modifications to the imidazole or pyran components could enhance antimicrobial activity.

Structure-Activity Relationships (SAR)

SAR studies have been instrumental in understanding how different substituents influence biological activity. For example, the introduction of trifluoromethyl groups has been linked to increased lipophilicity, which may enhance membrane permeability and bioavailability.

Comparison with Similar Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

The unique combination of imidazole and pyran functionalities in 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran) enhances its therapeutic potential compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.